

Application Notes: In Vitro Histone Acetyltransferase (HAT) Assay Using Pcaf-IN-2

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Compound of Interest

Compound Name: Pcaf-IN-2
Cat. No.: B15567094

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Introduction

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating both histone and non-histone proteins.[1] Its involvement in various cellular processes, including cell cycle progression, differentiation, and DNA damage repair, has implicated its dysregulation in diseases such as cancer.[2][3] This makes PCAF a compelling target for therapeutic intervention. **Pcaf-IN-2** is a potent and specific small molecule inhibitor of PCAF with a reported half-maximal inhibitory concentration (IC₅₀) of 5.31 μ M.[4] These application notes provide a detailed protocol for an in vitro fluorescence-based HAT assay to characterize the inhibitory activity of **Pcaf-IN-2** against PCAF.

Principle of the Assay

The in vitro HAT assay described here is a fluorescence-based method that quantifies the enzymatic activity of PCAF. The assay measures the production of Coenzyme A (CoA-SH), a co-product of the acetyl-transfer reaction from Acetyl-Coenzyme A (Acetyl-CoA) to a histone H3-derived peptide substrate. The free thiol group of the generated CoA-SH reacts with a thiol-detecting probe to produce a highly fluorescent product. The fluorescence intensity is directly proportional to the PCAF HAT activity. By measuring the reduction in fluorescence in the presence of **Pcaf-IN-2**, its inhibitory potency can be determined.

Data Presentation

Table 1: Inhibitory Activity of **Pcaf-IN-2** against PCAF

Inhibitor	Concentration (μM)	Percent Inhibition (%)	IC50 (μM)
Pcaf-IN-2	0.1	8.5	5.31 ^[4]
	0.5	22.1	
	1	35.4	
	5	48.9	
	10	65.2	
	25	85.7	
	50	95.1	
	100	98.3	

Note: The percent inhibition data is representative and may vary based on experimental conditions.

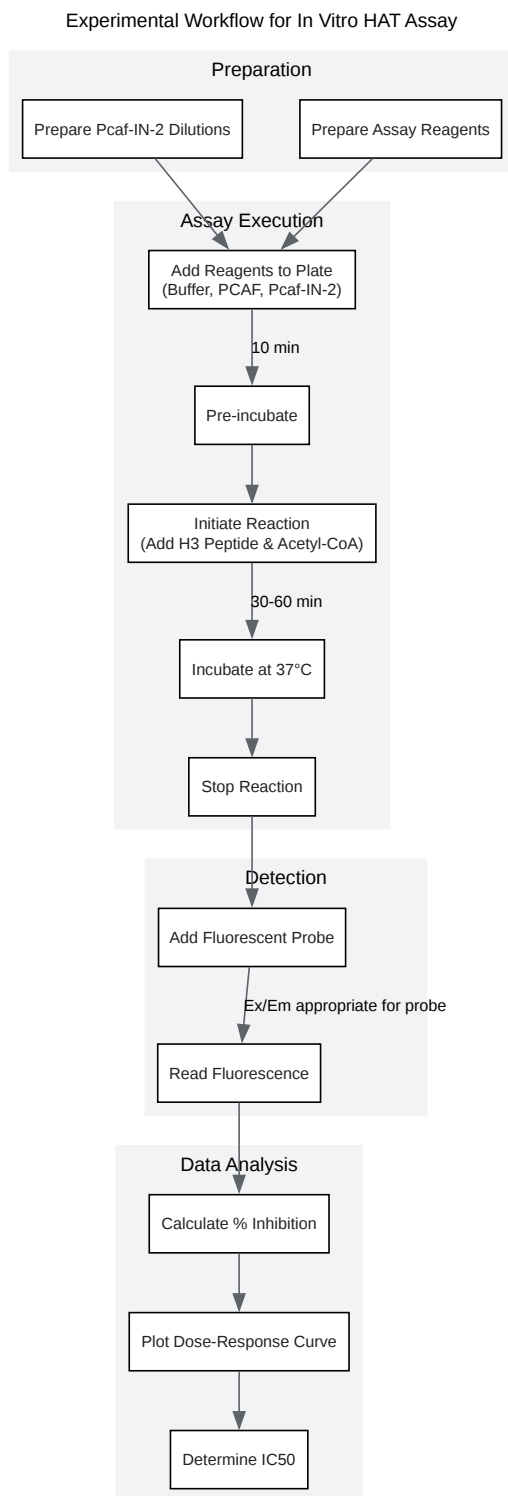
Experimental Protocols

Materials and Reagents

- Recombinant human PCAF enzyme
- **Pcaf-IN-2**
- Histone H3 peptide (e.g., residues 1-21)
- Acetyl-CoA
- HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Thiol-detecting fluorescent probe (e.g., ThioGlo™)

- Dimethyl sulfoxide (DMSO)
- 96-well black, flat-bottom plates
- Fluorescence plate reader

Experimental Workflow Diagram



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Caption: Workflow for the in vitro HAT assay to determine **Pcaf-IN-2** inhibition.

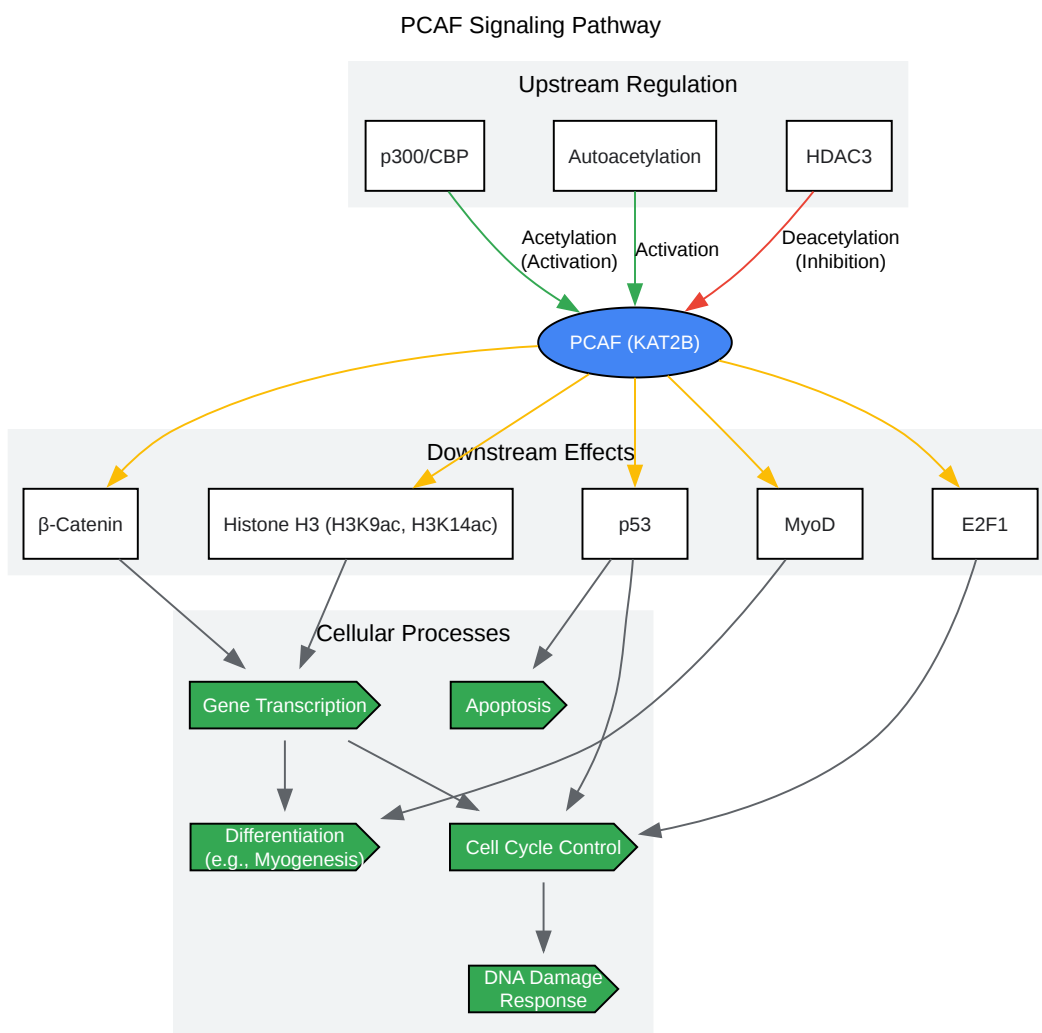
Protocol for IC₅₀ Determination of Pcaf-IN-2

- Prepare **Pcaf-IN-2** Stock Solution: Dissolve **Pcaf-IN-2** in DMSO to create a high-concentration stock solution (e.g., 10 mM).
- Prepare Serial Dilutions: Perform serial dilutions of the **Pcaf-IN-2** stock solution in HAT Assay Buffer to achieve a range of concentrations for the dose-response curve (e.g., 200 μ M to 0.2 μ M final assay concentration). Also, prepare a vehicle control (DMSO in assay buffer).
- Assay Plate Setup:
 - Add 25 μ L of HAT Assay Buffer to all wells of a 96-well plate.
 - Add 5 μ L of the serially diluted **Pcaf-IN-2** or vehicle control to the appropriate wells.
 - Add 10 μ L of diluted recombinant PCAF enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 10 μ L of HAT Assay Buffer.
- Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the Reaction:
 - Prepare a substrate mix containing Histone H3 peptide and Acetyl-CoA in HAT Assay Buffer.
 - Add 10 μ L of the substrate mix to all wells to initiate the reaction. The final reaction volume should be 50 μ L.
- Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
- Stop the Reaction (Optional): The reaction can be stopped by adding a small volume of a stopping solution (e.g., 0.5 M acetic acid), depending on the specific fluorescent probe used.
- Detection:
 - Add 50 μ L of the thiol-detecting fluorescent probe solution to each well.

- Incubate at room temperature for 15-20 minutes, protected from light.
- Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen probe.
- Data Analysis:
 - Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
 - Calculate the percent inhibition for each **Pcaf-IN-2** concentration using the following formula: % Inhibition = $[1 - (\text{Fluorescence of inhibitor well} / \text{Fluorescence of vehicle control well})] * 100$
 - Plot the percent inhibition against the logarithm of the **Pcaf-IN-2** concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

PCAF Signaling Pathway

PCAF is a key regulator of gene expression through the acetylation of histones and other proteins. Its activity is modulated by various upstream signals and, in turn, influences a wide range of downstream cellular processes.



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Caption: PCAF signaling pathway showing upstream regulators and downstream targets.

PCAF activity is enhanced through acetylation by p300/CBP and through autoacetylation, leading to its nuclear localization and increased acetyltransferase activity.[1] Conversely, HDAC3 can deacetylate PCAF, resulting in its inhibition and cytoplasmic retention.[1] Once active, PCAF acetylates various substrates. Acetylation of histone H3 at lysines 9 and 14 (H3K9ac, H3K14ac) is a key modification that promotes a more open chromatin structure, facilitating gene transcription.[2][5] PCAF also acetylates several non-histone proteins, including the tumor suppressor p53, the myogenic determination factor MyoD, the transcription factor E2F1, and β -catenin.[2] These acetylation events can modulate the stability, DNA binding affinity, and transcriptional activity of these proteins, thereby influencing critical cellular processes such as cell cycle control, apoptosis, cellular differentiation (e.g., myogenesis), and the DNA damage response.[2][5]

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